3-(pyridin-2-yl)-1,2-thiazol-5-amine dihydrochloride
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Overview
Description
3-(pyridin-2-yl)-1,2-thiazol-5-amine dihydrochloride is a heterocyclic compound that features a pyridine ring fused to a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-yl)-1,2-thiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under mild, metal-free conditions. The reaction is usually carried out in toluene with iodine (I₂) and tert-butyl hydroperoxide (TBHP) as promoters . The reaction conditions are mild, and the process is efficient, yielding the desired product in good quantities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-2-yl)-1,2-thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(pyridin-2-yl)-1,2-thiazol-5-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential anticancer activities, particularly in inhibiting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-(pyridin-2-yl)-1,2-thiazol-5-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological pathways. For instance, it can inhibit ribosomal function, leading to the suppression of protein synthesis in bacterial cells . In cancer cells, it may interfere with cell division and induce apoptosis through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(pyridin-2-yl)coumarins: Known for their antioxidant and lipoxygenase inhibitory activities.
2-(pyridin-2-yl)pyrimidine derivatives: Exhibited significant biological activities, including antimicrobial and anticancer properties.
Pyrrolopyrazine derivatives: Showed various biological activities such as antimicrobial, anti-inflammatory, and anticancer effects.
Uniqueness
3-(pyridin-2-yl)-1,2-thiazol-5-amine dihydrochloride stands out due to its unique thiazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2361635-22-3 |
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Molecular Formula |
C8H9Cl2N3S |
Molecular Weight |
250.1 |
Purity |
95 |
Origin of Product |
United States |
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